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Compound of Interest

Compound Name: 1-Boc-homopiperazine

Cat. No.: B143305

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-homopiperazine, also known as tert-butyl 1,4-diazepane-1-carboxylate, is a valuable
and versatile heterocyclic building block in modern organic synthesis and medicinal chemistry.
Its unique structural features, combining a protected secondary amine and a reactive
secondary amine within a seven-membered ring, make it an ideal starting material for the
synthesis of a diverse range of complex molecules. The tert-butoxycarbonyl (Boc) protecting
group provides stability and allows for selective functionalization of the unprotected nitrogen
atom. Subsequent deprotection of the Boc group under acidic conditions reveals a second
reactive site for further derivatization, enabling the creation of elaborate molecular
architectures. This mono-protected homopiperazine derivative is widely utilized in the
development of novel therapeutic agents, particularly in the synthesis of G protein-coupled
receptor (GPCR) antagonists, Factor Xa inhibitors, and dipeptidyl peptidase 1V (DPP-1V)
inhibitors.[1] This document provides detailed application notes and experimental protocols for
the use of 1-Boc-homopiperazine in key synthetic transformations.

Chemical and Physical Properties
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Property Value Reference
CAS Number 112275-50-0 --INVALID-LINK--
Molecular Formula C10H20N202 --INVALID-LINK--
Molecular Weight 200.28 g/mol --INVALID-LINK--
Appearance Colorless to yellow liquid --INVALID-LINK--
Boiling Point 90 °C (0.5 mmHg) --INVALID-LINK--
Density 1.016 g/mL at 20 °C --INVALID-LINK--
Refractive Index 1.471 --INVALID-LINK--
. Not miscible or difficult to mix
Solubility ) --INVALID-LINK--
In water
Store in a cool place. Keep
container tightly closed in a dry
Storage and well-ventilated place. --INVALID-LINK--

Store under inert gas. Air

sensitive.

Applications in Synthesis

1-Boc-homopiperazine serves as a key intermediate in a variety of important synthetic

transformations, including N-arylation, N-alkylation, and amide bond formation. These reactions

are fundamental to the construction of pharmacologically active molecules.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for

the formation of carbon-nitrogen bonds. This reaction is widely used to couple 1-Boc-

homopiperazine with various aryl halides and triflates.

Experimental Protocol: Synthesis of tert-Butyl 4-(p-tolyl)-1,4-diazepane-1-carboxylate

o Materials:
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o 1-Boc-homopiperazine

o 4-Bromotoluene

o Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s)

o 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
o Sodium tert-butoxide (NaOtBu)

o Anhydrous Toluene

o Argon or Nitrogen gas

Procedure:

o To an oven-dried Schlenk tube, add Pdz(dba)s (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4
mol%), and NaOtBu (1.4 mmol).

o Seal the tube with a septum, and purge with argon or nitrogen for 10 minutes.
o Add anhydrous toluene (5 mL) via syringe.

o Add 1-Boc-homopiperazine (1.0 mmol) and 4-bromotoluene (1.2 mmol) to the reaction
mixture via syringe.

o Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.

o Monitor the reaction progress by TLC or LC-MS.

o Upon completion, cool the reaction to room temperature and quench with water (10 mL).
o Extract the aqueous layer with ethyl acetate (3 x 15 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
filter.

o Concentrate the filtrate under reduced pressure.
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o Purify the crude product by flash column chromatography on silica gel (eluent:
hexane/ethyl acetate gradient) to afford the desired product.

Quantitative Data for N-Arylation Reactions

Aryl Catalyst Temp . Yield Referen
. . Base Solvent Time (h)
Halide ILigand (°C) (%) ce
Based on
4 similar
Pdz(dba) piperazin
Bromotol NaOtBu Toluene 100 12 96
3/ XPhos e
uene
reactions
(2]
2-Bromo-
o-
- DIPEA Ethanol 100 16 50 INVALID-
fluoropyri
_ LINK--[3]
dine

Reductive Amination

Reductive amination is a versatile method for forming carbon-nitrogen bonds by reacting a
carbonyl compound with an amine in the presence of a reducing agent. 1-Boc-
homopiperazine can be effectively alkylated using this method.

Experimental Protocol: Synthesis of tert-Butyl 4-benzyl-1,4-diazepane-1-carboxylate
e Materials:

o 1-Boc-homopiperazine

[¢]

Benzaldehyde

[¢]

Sodium triacetoxyborohydride (NaBH(OAC)3)

[e]

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
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o Acetic Acid (optional)

e Procedure:

o To a round-bottom flask, add 1-Boc-homopiperazine (1.0 mmol) and the carbonyl
compound (1.1 mmol) in DCE or DCM (10 mL).

o If the amine salt is used, neutralize with a base (e.g., triethylamine) prior to the addition of
the reducing agent.

o Add sodium triacetoxyborohydride (1.5 mmol) to the mixture in one portion. A catalytic
amount of acetic acid can be added to facilitate the reaction, particularly with ketones.[4]

o Stir the reaction mixture at room temperature for 2-24 hours.
o Monitor the reaction progress by TLC or LC-MS.

o Upon completion, quench the reaction with saturated aqueous sodium bicarbonate
solution (15 mL).

o Extract the aqueous layer with DCM (3 x 15 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
filter.

o Concentrate the filtrate under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel (eluent:
hexane/ethyl acetate gradient) to yield the desired product.

Quantitative Data for Reductive Amination
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Carbonyl Reducing _ ]
Solvent Time (h) Yield (%) Reference
Compound Agent
Benzaldehyd General
NaBH(OAc)s DCE 4 >90
e protocol[4]
Cyclohexano NaBH(OACc)s General
DCE 12 >85
ne / AcOH protocol[4]

Application in Drug Discovery: Synthesis of GPCR
Antagonists

Derivatives of 1-Boc-homopiperazine are prominent scaffolds in the design of antagonists for
various G protein-coupled receptors (GPCRS), particularly dopamine and serotonin receptors,
which are key targets in the treatment of central nervous system disorders.[5][6][7][8][9][10]

Dopamine D2 Receptor Antagonists

Dopamine D2 receptors are implicated in the pathophysiology of schizophrenia and
Parkinson's disease. Antagonists of the D2 receptor are a cornerstone of antipsychotic therapy.
The homopiperazine moiety can be found in a number of potent D2 receptor antagonists.

Signaling Pathway of Dopamine D2 Receptor

Dopamine D2 receptors typically couple to Gai/o proteins, which inhibit adenylyl cyclase,
leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also signal through
Gy subunits to modulate ion channels and other effector proteins.[11][12][13][14] In some
contexts, D2 receptors have been shown to couple to Gag/11, leading to the activation of
phospholipase C (PLC) and subsequent release of intracellular calcium.[5]

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/11667239/
https://pubmed.ncbi.nlm.nih.gov/11667239/
https://www.benchchem.com/product/b143305?utm_src=pdf-body
https://www.pnas.org/doi/10.1073/pnas.0604049104
https://pmc.ncbi.nlm.nih.gov/articles/PMC1566169/
https://pubmed.ncbi.nlm.nih.gov/16288878/
https://www.tandfonline.com/doi/pdf/10.3109/14756360903179393
https://pubmed.ncbi.nlm.nih.gov/19874209/
https://pubmed.ncbi.nlm.nih.gov/20542439/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5079267/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2012977/
https://www.jneurosci.org/content/13/11/4846
https://pmc.ncbi.nlm.nih.gov/articles/PMC1573727/
https://www.pnas.org/doi/10.1073/pnas.0604049104
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Gagq Pathway

Inhibition of
Cellular Response [

Click to download full resolution via product page

Dopamine D2 Receptor Signaling Pathways

Serotonin 5-HT1A Receptor Ligands

The serotonin 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs. Ligands
for this receptor often feature an arylpiperazine or related scaffold, and homopiperazine
derivatives have been explored for their potential as 5-HT1A receptor modulators.[6][8][9]

Signaling Pathway of Serotonin 5-HT1A Receptor

Similar to the D2 receptor, the 5-HT1A receptor primarily couples to Gai/o proteins, leading to
the inhibition of adenylyl cyclase and a reduction in CAMP levels. This signaling cascade is
central to its role in modulating neuronal excitability and neurotransmitter release.[2][6][15][16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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